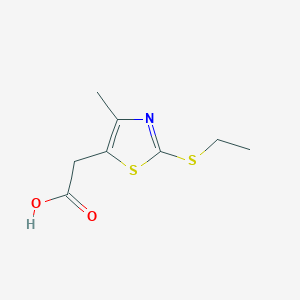

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

CAS No.: 105523-29-3

Cat. No.: VC5663010

Molecular Formula: C8H11NO2S2

Molecular Weight: 217.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105523-29-3 |

|---|---|

| Molecular Formula | C8H11NO2S2 |

| Molecular Weight | 217.3 |

| IUPAC Name | 2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C8H11NO2S2/c1-3-12-8-9-5(2)6(13-8)4-7(10)11/h3-4H2,1-2H3,(H,10,11) |

| Standard InChI Key | ZMFOTRMQXVYXKU-UHFFFAOYSA-N |

| SMILES | CCSC1=NC(=C(S1)CC(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

The compound’s structure features a thiazole ring substituted with an ethylthio group at position 2, a methyl group at position 4, and an acetic acid moiety at position 5 (Figure 1) . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.3 g/mol |

| CAS Number | 105523-29-3 |

While density, melting point, and boiling point data remain unreported in available literature , its structural similarity to other thiazole derivatives suggests moderate polarity and solubility in organic solvents like ethanol or dichloromethane .

Spectral Characterization

Though direct spectral data for this compound are unavailable, analogous compounds such as 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid have been characterized using:

-

Infrared (IR) spectroscopy: Peaks at 1700–1680 cm (C=O stretch) and 2550–2600 cm (S-H stretch absent, confirming substitution) .

-

NMR spectroscopy:

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized through nucleophilic substitution and esterification, as demonstrated in related studies :

-

Nucleophilic substitution: Reaction of 4,7-dichloroquinoline with 2-mercapto-4-methylthiazole-5-acetic acid in ethanol at 50°C yields intermediates with thioether linkages .

-

Steglich esterification: The acetic acid moiety is activated using -ethyl--(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), followed by coupling with amines to form amide derivatives .

Example Reaction Scheme:

Optimization Challenges

-

Solvent selection: Ethanol outperforms acetonitrile or methanol in achieving higher yields (14% vs. 6%) .

-

Byproduct formation: Competing reactions at the quinoline ring’s position 7 necessitate careful temperature control .

Pharmacological Activities of Structural Analogs

Antimalarial and Anticancer Effects

Derivatives of 2-(4-methylthiazol-5-yl)acetic acid exhibit promising bioactivity:

-

In vitro antimalarial activity: Compound 11 (an -phenylacetamide derivative) showed IC values of 0.8 µM against Plasmodium falciparum, comparable to chloroquine .

-

Anticancer potential: Analogous thiazole-acetic acid derivatives induced apoptosis in MDA-MB-468 triple-negative breast cancer cells by degrading oncogenic MLK3 proteins .

Anti-Inflammatory and Hepatoprotective Properties

Thiazolidinone analogs, such as (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, demonstrated:

-

NF-κB inhibition: Reduced TNF-α and IL-1β mRNA levels by 60–70% in CCl-induced hepatitis models .

-

Oxidative stress mitigation: Increased hepatic glutathione levels by 40% and attenuated fibrosis in rats .

Applications in Drug Development

Proteolysis-Targeting Chimeras (PROTACs)

The 4-methylthiazol-5-yl group is integral to PROTACs like CEP1347-VHL-02, which degrade MLK3 in cancer cells :

This compound reduced MDA-MB-468 cell migration by 80% at 10 µM .

Antibacterial and Antifungal Agents

Thiazole-acetic acid hydrazones displayed:

-

Gram-positive activity: MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Antifungal effects: 70% inhibition of Candida albicans at 32 µg/mL .

Future Directions and Challenges

Synthetic Improvements

-

Catalyst optimization: Replace EDC/DMAP with non-toxic alternatives for greener synthesis.

-

Stereochemical control: Explore asymmetric synthesis to isolate enantiomers with enhanced bioactivity.

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume